methyl 5,5,7,7-tetramethyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Beschreibung
Methyl 5,5,7,7-tetramethyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a bicyclic heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core substituted with four methyl groups (at positions 5,5,7,7) and two functional moieties: a 4-oxo-4H-chromene-2-carboxamido group at position 2 and a methyl ester at position 2. The compound’s structural complexity arises from the fusion of thiophene and pyridine rings, coupled with sterically demanding methyl substituents and a chromene-derived carboxamide.
Eigenschaften
IUPAC Name |
methyl 5,5,7,7-tetramethyl-2-[(4-oxochromene-2-carbonyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-22(2)11-13-17(21(28)29-5)20(31-18(13)23(3,4)25-22)24-19(27)16-10-14(26)12-8-6-7-9-15(12)30-16/h6-10,25H,11H2,1-5H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJUMUMZLGXGIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Methyl 5,5,7,7-tetramethyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties and biological mechanisms based on various research findings.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes multiple functional groups contributing to its biological activity. The IUPAC name reflects its intricate composition:
- IUPAC Name : Methyl 5,5,7,7-tetramethyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Molecular Formula : C22H26N2O5S
- Molecular Weight : Approximately 426.52 g/mol
Anticancer Properties
Recent studies have indicated that methyl 5,5,7,7-tetramethyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibits significant anticancer activity. In vitro assays demonstrated its effectiveness against various cancer cell lines:
These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
The proposed mechanisms of action for this compound include:
- Inhibition of Cell Cycle Progression : The compound has been shown to interfere with the cell cycle at various checkpoints.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Activity : The presence of chromene and thieno-pyridine moieties may contribute to its antioxidant properties by scavenging free radicals.
Case Studies
Several case studies highlight the therapeutic potential of methyl 5,5,7,7-tetramethyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate:
- Study on Breast Cancer Cells : A study evaluating the compound's effects on MCF-7 breast cancer cells revealed a dose-dependent decrease in cell viability and increased apoptosis markers (caspase activation) after treatment with the compound.
- Colorectal Cancer Research : In another study focusing on HT-29 colorectal cancer cells, the compound demonstrated a remarkable reduction in cell proliferation with an IC50 value significantly lower than standard chemotherapeutics.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from the tetrahydrothieno[2,3-c]pyridine family and related bicyclic systems.
Structural Analogues in the Tetrahydrothieno[2,3-c]Pyridine Series
Key Observations:
- Substituent Impact on Activity: The target compound’s 4-oxo-chromene carboxamido group distinguishes it from simpler analogs like the 4-isopropoxybenzamido derivative .
- Methyl Group Effects : The 5,5,7,7-tetramethyl configuration likely increases lipophilicity and steric hindrance, which may improve metabolic stability but reduce solubility—a trade-off observed in similar bicyclic systems .
Comparison with Bicyclic Heterocycles Outside the Thienopyridine Family
Key Observations:
- Core Rigidity vs. Flexibility: The tetrahydrothienopyridine core of the target compound offers partial saturation, balancing conformational flexibility and rigidity—a feature shared with dihydropyranones but distinct from fully aromatic systems .
- Synthetic Accessibility : Microwave-assisted synthesis (e.g., ’s chromene derivatives) could be adapted for the target compound, though steric hindrance from methyl groups may require optimized coupling conditions .
Research Findings and Implications
- TNF-α Inhibition Potential: The tetrahydrothienopyridine scaffold is strongly associated with TNF-α suppression in rat models (IC₅₀ values ~10–100 nM for Fujita’s derivatives) . The target compound’s chromene group may enhance this activity by mimicking natural ligand interactions.
- Anti-Mycobacterial Applications : 2,6-Disubstituted analogs demonstrate anti-mycobacterial efficacy, with CoMFA/CoMSIA models highlighting steric and electrostatic fields as critical determinants . The target compound’s 2-position chromene carboxamide aligns with these requirements.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
